(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Description
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H19FN4O2S and its molecular weight is 434.49. The purity is usually 95%.
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Biological Activity
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
The compound can be described by its distinct structural components, which include a piperidine ring, a thiadiazole moiety, and an isoxazole group. The synthesis typically involves multi-step reactions that integrate these functional groups, allowing for the exploration of various substituents that may enhance biological activity.
Anticancer Properties
Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity . For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiadiazole Derivative A | HeLa | 15 | Induction of apoptosis via caspase activation |
Thiadiazole Derivative B | MCF-7 | 10 | Inhibition of PI3K/Akt signaling |
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties . Studies have demonstrated effectiveness against a range of bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes is often cited as a mechanism for its antimicrobial action.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 25 |
Candida albicans | 15 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects.
Key Findings from Docking Studies
- Target Enzyme Binding : The compound shows promising binding interactions with cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.
- Receptor Interactions : Docking results suggest high affinity for certain receptors involved in cancer progression, supporting its anticancer potential.
Case Study 1: Anticancer Activity in Breast Cancer Models
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of related thiadiazole compounds on breast cancer cell lines. The study reported that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
A study focusing on antimicrobial efficacy highlighted the effectiveness of thiadiazole derivatives against antibiotic-resistant strains of Staphylococcus aureus. The compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c24-18-11-5-4-10-17(18)22-26-25-21(31-22)16-9-6-12-28(14-16)23(29)19-13-20(30-27-19)15-7-2-1-3-8-15/h1-5,7-8,10-11,13,16H,6,9,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMHSMMICINXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NN=C(S4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.